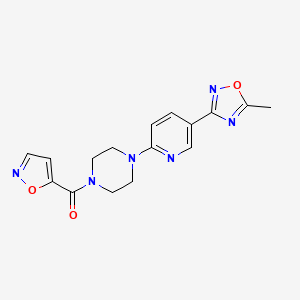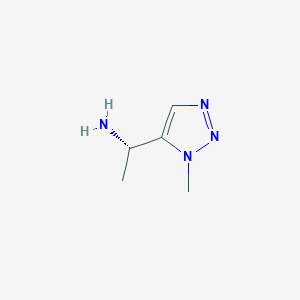![molecular formula C17H19N5OS B2991210 N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380010-09-1](/img/structure/B2991210.png)
N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrido[3,4-d]pyrimidines that have shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes or pathways that are involved in the disease progression. For example, the compound has been shown to inhibit the activity of protein kinases that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis. In addition, the compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects depending on the disease model. In cancer cells, the compound induces cell cycle arrest and apoptosis, leading to tumor growth inhibition. In inflammation models, the compound reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, the compound has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the role of specific enzymes or pathways in disease progression. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine. One direction is to evaluate its efficacy and safety in clinical trials for various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to understand the mechanism of action of the compound in different disease models and to identify potential drug targets. Finally, the compound could be modified to improve its solubility and pharmacokinetics, leading to better therapeutic outcomes.
Conclusion
In conclusion, N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine is a promising chemical compound that has potential as a therapeutic agent in various diseases. The compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to evaluate its efficacy and safety in clinical trials and to identify potential drug targets.
Synthesis Methods
The synthesis of N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine involves a multi-step process that includes the reaction of 2-amino-4-chloropyrido[3,4-d]pyrimidine with 2-bromoethylmorpholine and potassium thiocyanate. The resulting intermediate is then subjected to further reactions to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-16(24-9-1)15(22-5-7-23-8-6-22)11-19-17-13-3-4-18-10-14(13)20-12-21-17/h1-4,9-10,12,15H,5-8,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRUKSRQAEPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=NC3=C2C=CN=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)

![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxamide](/img/structure/B2991135.png)
![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)

![N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B2991140.png)
![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)


